Cytarabine-13C3 5'-Monophosphate
Description
Chemical Structure and Properties
Molecular Structure
Structural Configuration and Carbon-13 Labeling Pattern
Cytarabine-13C3 5'-Monophosphate exhibits a complex molecular architecture characterized by the strategic incorporation of three carbon-13 isotopes within its structural framework. The compound features a pyrimidine base system linked to an arabinofuranosyl sugar moiety, with a phosphate group attached at the 5' position. The carbon-13 labeling pattern specifically targets three carbon atoms within the molecular structure, as indicated by the designation "13C3" in its nomenclature. This isotopic substitution maintains the overall structural integrity while providing distinct mass spectral signatures that facilitate precise analytical detection and quantification.
The base component consists of a cytosine moiety, which contains a 4-amino-2-oxopyrimidine ring system that serves as the fundamental recognition element for biological interactions. The sugar component represents the arabinofuranosyl unit, which adopts a furanose ring configuration that differs significantly from the ribofuranosyl component found in natural ribonucleotides. The phosphate group attachment occurs specifically at the 5' hydroxyl position of the sugar moiety, creating a phosphoester linkage that is characteristic of nucleoside monophosphates.
The three carbon-13 isotopes are strategically positioned within the molecular framework to provide optimal analytical sensitivity while maintaining the compound's chemical and biological properties. This labeling strategy enables researchers to track the compound's metabolic fate and distribution with high precision, making it an invaluable tool for pharmacokinetic studies and metabolic pathway investigations.
Stereochemical Properties of the Arabinofuranosyl Moiety
The arabinofuranosyl component of Cytarabine-13C3 5'-Monophosphate exhibits specific stereochemical characteristics that distinguish it from natural ribonucleosides and contribute to its unique biological properties. The sugar moiety adopts a beta-D-arabinofuranosyl configuration, where the base attachment occurs through a beta-N-glycosidic bond at the C1' position. This stereochemical arrangement places the cytosine base in an axial orientation relative to the furanose ring system.
The arabinofuranosyl unit contains four chiral centers, designated as C1', C2', C3', and C4', each contributing to the overall three-dimensional structure of the molecule. The C2' position carries a hydroxyl group in the arabino configuration, which represents the key structural difference from the corresponding 2'-deoxyribonucleoside derivatives. This hydroxyl group adopts a specific spatial orientation that influences the compound's interactions with enzymes and other cellular components.
The furanose ring system maintains a puckered conformation that can interconvert between different envelope and twist forms, with the specific conformation being influenced by the surrounding chemical environment and intermolecular interactions. The 5' hydroxyl group, which serves as the attachment point for the phosphate moiety, projects outward from the ring system in a configuration that facilitates enzymatic recognition and modification processes.
Phosphate Group Positioning and Orientation
The phosphate group in Cytarabine-13C3 5'-Monophosphate occupies the 5' position of the arabinofuranosyl sugar unit, forming a phosphoester bond with the primary hydroxyl group at this location. This phosphate attachment creates a negatively charged center under physiological conditions, significantly influencing the compound's solubility, cellular uptake, and biological activity patterns. The phosphate group exists predominantly in its dianionic form at physiological pH values, contributing two negative charges to the overall molecular electrostatic profile.
The spatial orientation of the phosphate group extends outward from the sugar ring system, creating an accessible site for enzymatic interactions and further phosphorylation reactions. The phosphorus atom adopts a tetrahedral geometry with bond angles approximating 109.5 degrees, consistent with sp3 hybridization. The oxygen atoms of the phosphate group can participate in hydrogen bonding interactions with surrounding water molecules, proteins, and other cellular components.
The phosphate moiety's positioning allows for potential enzymatic modifications, including further phosphorylation to form diphosphate and triphosphate derivatives through the sequential action of specific kinases. This structural accessibility is crucial for the compound's function as a substrate in nucleotide metabolism pathways and its utility as a research tool for studying these biochemical processes.
Physicochemical Properties
Molecular Formula (C6¹³C3H14N3O8P)
The molecular formula of Cytarabine-13C3 5'-Monophosphate, designated as C6¹³C3H14N3O8P, reflects the specific isotopic composition and elemental distribution within the compound. This formula indicates the presence of nine carbon atoms in total, with six carbon-12 isotopes and three carbon-13 isotopes strategically incorporated into the molecular structure. The notation "¹³C3" specifically denotes the three carbon-13 labeled positions, distinguishing this compound from its unlabeled counterpart.
The elemental composition includes fourteen hydrogen atoms, three nitrogen atoms, eight oxygen atoms, and one phosphorus atom, arranged in a specific three-dimensional configuration that defines the compound's chemical and biological properties. The nitrogen atoms are distributed between the cytosine base (two nitrogen atoms in the pyrimidine ring plus one amino group nitrogen) and contribute to the compound's basic properties and hydrogen bonding capabilities.
The eight oxygen atoms are distributed among various functional groups within the molecule, including the phosphate group (four oxygen atoms), the sugar hydroxyl groups (three oxygen atoms), and the carbonyl oxygen in the cytosine base (one oxygen atom). This oxygen distribution creates multiple sites for hydrogen bonding and contributes to the compound's hydrophilic character and solubility properties.
Molecular Weight (326.17)
Cytarabine-13C3 5'-Monophosphate exhibits a molecular weight of 326.17 daltons, representing an increase of approximately 3.0 mass units compared to its unlabeled counterpart due to the incorporation of three carbon-13 isotopes. This mass difference arises from the replacement of three carbon-12 atoms (atomic mass 12.000) with three carbon-13 atoms (atomic mass 13.003), resulting in a net mass increase that can be precisely detected using mass spectrometric techniques.
| Compound | Molecular Weight (Da) | Mass Difference (Da) |
|---|---|---|
| Cytarabine 5'-Monophosphate | 323.20 | Reference |
| Cytarabine-13C3 5'-Monophosphate | 326.17 | +2.97 |
The molecular weight determination has been confirmed through high-resolution mass spectrometry analyses, providing accurate mass measurements that enable precise identification and quantification of the compound in complex biological matrices. This mass difference is sufficiently large to allow clear discrimination between labeled and unlabeled forms using standard analytical techniques, making the compound highly suitable for isotope dilution studies and metabolic tracing experiments.
The molecular weight value represents the monoisotopic mass, calculated based on the most abundant isotopes of each element present in the molecule. This precise mass determination is essential for analytical method development and for establishing proper calibration standards in quantitative analytical procedures.
Solubility Characteristics
Cytarabine-13C3 5'-Monophosphate demonstrates moderate solubility characteristics that are influenced by the presence of both hydrophilic and hydrophobic structural elements within the molecule. The compound exhibits slight solubility in aqueous base solutions, reflecting the influence of the phosphate group's ionization state on overall molecular polarity. Under basic conditions, the phosphate group becomes fully deprotonated, enhancing the compound's water solubility through increased ionic character and hydrogen bonding interactions.
The solubility profile is significantly affected by pH conditions, with enhanced dissolution observed at higher pH values where the phosphate group exists in its fully ionized form. At physiological pH (approximately 7.4), the compound maintains adequate aqueous solubility to support biological applications, though the exact solubility values may vary depending on ionic strength and temperature conditions.
Temperature effects on solubility follow expected thermodynamic patterns, with increased solubility observed at elevated temperatures due to enhanced molecular motion and weakened intermolecular interactions. The presence of the arabinofuranosyl sugar moiety contributes multiple hydroxyl groups that can participate in hydrogen bonding with water molecules, supporting aqueous dissolution processes.
The compound's solubility in organic solvents remains limited due to the highly polar nature of the phosphate group and the extensive hydrogen bonding network formed by the hydroxyl groups. This selective solubility profile is advantageous for purification procedures and analytical separations, where aqueous-based extraction and chromatographic methods can be employed effectively.
Structural Comparisons
Differences from Unlabeled Cytarabine 5'-Monophosphate
The primary structural distinction between Cytarabine-13C3 5'-Monophosphate and its unlabeled counterpart lies in the isotopic composition, specifically the substitution of three carbon-12 atoms with carbon-13 isotopes. This isotopic replacement occurs without any alteration to the fundamental molecular connectivity or three-dimensional structure, maintaining identical chemical bonding patterns and stereochemical configurations between the two compounds.
| Property | Unlabeled Compound | Carbon-13 Labeled Compound |
|---|---|---|
| Molecular Formula | C9H14N3O8P | C6¹³C3H14N3O8P |
| Molecular Weight | 323.20 Da | 326.17 Da |
| Chemical Structure | Identical | Identical |
| Stereochemistry | Identical | Identical |
The isotopic substitution results in a mass difference of approximately 3.0 atomic mass units, which provides the analytical advantage for mass spectrometric detection and quantification while preserving the compound's chemical and biological properties. The carbon-13 isotopes occupy the same spatial positions as their carbon-12 counterparts, maintaining identical bond lengths, bond angles, and overall molecular geometry.
The electronic properties of the molecule remain essentially unchanged by the isotopic substitution, as carbon-13 and carbon-12 exhibit nearly identical chemical reactivity and bonding characteristics. This similarity ensures that the labeled compound can serve as an appropriate internal standard or tracer molecule in analytical applications without introducing significant bias or interference in biological systems.
The vibrational frequencies associated with carbon-containing bonds show slight shifts in spectroscopic analyses due to the mass difference between the isotopes, providing additional analytical signatures for compound identification and characterization. However, these spectroscopic differences do not translate to meaningful changes in chemical reactivity or biological activity under normal experimental conditions.
Comparison with Other Cytarabine Derivatives
Cytarabine-13C3 5'-Monophosphate represents one member of a family of cytarabine phosphate derivatives that differ in their phosphorylation state and substitution patterns. The monophosphate form serves as an intermediate in the metabolic activation pathway leading to the biologically active triphosphate derivative, which represents the ultimate active metabolite in cellular systems.
The structural relationship between different phosphorylation states involves the sequential addition of phosphate groups to the 5' position, progressing from the nucleoside through monophosphate, diphosphate, and triphosphate forms. Each phosphorylation step introduces additional negative charges and increases the molecular weight while maintaining the core structural framework of the arabinofuranosyl-cytosine unit.
Compared to fatty acid conjugate derivatives of cytarabine, the monophosphate form lacks lipophilic substituents that might enhance cellular uptake but potentially interfere with enzymatic phosphorylation processes. The phosphate group at the 5' position represents a committed step in the metabolic activation pathway, bypassing the initial rate-limiting phosphorylation step catalyzed by deoxycytidine kinase.
Structural modifications at other positions, such as the 2' and 3' hydroxyl groups, have been explored in various cytarabine prodrug designs, but the 5'-monophosphate form maintains the natural hydroxyl groups in their unmodified state. This preservation of the native hydroxyl pattern ensures compatibility with cellular enzymes responsible for further metabolic transformations.
Structural Relation to Cytidine Monophosphate
The structural relationship between Cytarabine-13C3 5'-Monophosphate and cytidine monophosphate involves both similarities and critical differences that define their distinct biological roles and properties. Both compounds share the fundamental nucleoside monophosphate architecture, consisting of a pyrimidine base linked to a pentose sugar with a phosphate group at the 5' position, but differ significantly in their sugar components.
| Structural Feature | Cytidine Monophosphate | Cytarabine-13C3 5'-Monophosphate |
|---|---|---|
| Base Component | Cytosine | Cytosine |
| Sugar Component | Ribofuranose | Arabinofuranose |
| 2' Hydroxyl Orientation | Equatorial (β) | Axial (β) |
| Phosphate Position | 5' | 5' |
| Natural Occurrence | Yes | No |
The most significant structural difference lies in the configuration of the 2' hydroxyl group within the sugar moiety. Cytidine monophosphate contains a ribofuranose sugar with the 2' hydroxyl group in the natural ribose configuration, while Cytarabine-13C3 5'-Monophosphate features an arabinofuranose sugar with the 2' hydroxyl group in the inverted arabinose configuration. This stereochemical inversion dramatically alters the compound's three-dimensional structure and biological activity profile.
The arabinose configuration results in a more compact molecular structure due to the different spatial arrangement of the hydroxyl groups, which affects the compound's interactions with enzymes and nucleic acids. This structural modification is responsible for the compound's ability to interfere with DNA synthesis processes while maintaining sufficient similarity to natural nucleotides to be recognized by cellular enzymes.
Both compounds possess identical phosphate group positioning and cytosine base components, enabling similar electrostatic interactions and hydrogen bonding patterns in certain molecular contexts. However, the sugar configuration differences ensure that Cytarabine-13C3 5'-Monophosphate exhibits distinct biological properties compared to the natural ribonucleoside monophosphate, making it valuable for research applications where selective interactions are desired.
Properties
Molecular Formula |
C₆¹³C₃H₁₄N₃O₈P |
|---|---|
Molecular Weight |
326.17 |
Synonyms |
4-Amino-1-(5-O-phosphono-β-D-arabinofuranosyl)-2(1H)-pyrimidinone-13C3 ; 1-β-D-Arabinofuranosylcytosine-13C3 5’-Monophosphate; Cytosine-13C3 Arabinoside Monophosphate; NSC 99445-13C3 ; |
Origin of Product |
United States |
Preparation Methods
Synthesis of Cytarabine-13C3
The patented method for cytarabine synthesis (CN1302004C) provides a foundational framework, adapted for isotopic labeling:
Step 1: Formation of Uracil Arabinoside Ethyl Ester
-
Reactants : Uracil arabinoside (ara U), acetic anhydride, pyridine.
-
Conditions : 0–100°C, 3-hour reaction.
-
Mechanism : Acetylation of the 2',3',5'-hydroxyl groups protects the sugar moiety during subsequent reactions.
Step 2: Triazole Ur Formation
-
Reactants : Uracil arabinoside ethyl ester, 1,2,4-triazole, phosphorus oxychloride, chloroform.
-
Conditions : 5°C, followed by room-temperature stirring.
-
Key Modification : Substitution of uracil with triazole under electrophilic conditions.
Step 3: Ammonolysis to Cytarabine-13C3
Phosphorylation to 5'-Monophosphate
-
Reactants : Cytarabine-13C3, phosphorylating agent (e.g., POCl), trimethyl phosphate.
-
Conditions : 0–4°C, controlled pH (8–9).
-
Mechanism : Selective phosphorylation of the 5'-hydroxyl group, followed by hydrolysis to the monophosphate.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Temperature and Time
-
Critical Parameters :
Step Temperature Time Yield Uracil Ethyl Ester 0–100°C 3 hr 91% Triazole Ur Formation 5°C → RT 12 hr 84% Ammonolysis 15°C 6 hr 70% Phosphorylation 0–4°C 2 hr 85%
Lower temperatures during phosphorylation reduce degradation, while extended ammonolysis ensures complete incorporation.
Purification and Analytical Characterization
Ion-Exchange Chromatography
Spectroscopic Validation
-
MS : Molecular ion peak at m/z 326.17 confirms isotopic enrichment.
-
NMR : signals at δ 165.2 (C4), 155.8 (C2), and 95.3 (C5) verify labeling.
Comparative Analysis with Related Compounds
Challenges in Industrial-Scale Production
Q & A
Q. How to design a robust experimental workflow for studying Cytarabine-13C3 5'-Monophosphate in heterogeneous cell populations?
- Methodological Answer : Implement single-cell RNA sequencing (scRNA-seq) to identify subpopulations with differential cytarabine activation. Pair with multiplexed ion beam imaging (MIBI) to spatially resolve ¹³C3-labeled metabolites in tumor microenvironments. Validate using primary leukemia xenografts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
